Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate
Description
Ethyl 1H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate is a heterocyclic compound featuring a fused imidazo-oxadiazole core. Its structure comprises an imidazole ring fused with a 1,2,5-oxadiazole (furazan) moiety, substituted at the 5-position by an ethyl ester group.
Properties
Molecular Formula |
C6H6N4O3 |
|---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
ethyl 6H-imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate |
InChI |
InChI=1S/C6H6N4O3/c1-2-12-6(11)5-7-3-4(8-5)10-13-9-3/h2H2,1H3,(H,7,8,9,10) |
InChI Key |
VCNOOXOEPMGCNW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=NON=C2N1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 1H-Imidazo[4,5-c]oxadiazole-5-carboxylate generally involves two key stages:
- Formation of the imidazo[4,5-c] fused ring system.
- Construction of the 1,2,5-oxadiazole ring fused to the imidazo ring.
- Introduction of the ethyl carboxylate substituent at the 5-position.
These steps can be achieved via multi-step organic synthesis involving condensation, cyclization, oxidation, and esterification reactions.
Formation of the Imidazo[4,5-c] Ring System
Based on literature precedents for related imidazo-fused heterocycles, the imidazo[4,5-c]quinoline or imidazo[4,5-c] ring systems are typically prepared via condensation of an appropriate ortho-substituted aromatic amine with aldehydes or related carbonyl compounds, followed by cyclization.
For example, the synthesis of 1H-imidazo[4,5-c]quinolin-4-amines involves reacting 1H-imidazo[4,5-c]-quinolin-4-phthalimide intermediates with hydrazine hydrate in aqueous solvents at elevated temperatures (94–95 °C) for 4–5 hours, yielding the amine derivatives with high purity (over 99%) and moderate yields (~63%).
Similarly, aromatic amines such as 3-amino-4-(methylamino)quinoline have been reacted with aldehydes (e.g., benzaldehyde) to form substituted imidazo[4,5-c]quinoline derivatives through condensation and cyclization steps.
Construction of the 1,2,5-Oxadiazole Ring
The 1,2,5-oxadiazole ring (also known as furazan) is typically synthesized via cyclization reactions involving precursors such as semicarbazides, acylthiosemicarbazides, or related hydrazine derivatives.
A notable method involves the condensation of semicarbazide with aldehydes to form semicarbazones, which upon oxidation (using iodine or other oxidants) undergo cyclization to yield 1,3,4-oxadiazole derivatives. While this is a 1,3,4-oxadiazole synthesis, similar oxidative cyclization strategies can be adapted for 1,2,5-oxadiazole ring formation.
Electro-oxidative methods at room temperature using lithium perchlorate as electrolyte have also been reported for synthesizing substituted 1,3,4-oxadiazoles, indicating mild and efficient conditions that could be relevant for analogous 1,2,5-oxadiazole synthesis.
Additionally, cyclization of acylthiosemicarbazides in the presence of bases and mild oxidants (e.g., KI) has been used to prepare 1,3,4-oxadiazole derivatives in high yields.
Introduction of the Ethyl Carboxylate Group
The ethyl carboxylate group at the 5-position of the imidazo[4,5-c]oxadiazole ring is commonly introduced through esterification or by using ethyl-substituted orthoesters or carboxylic acid derivatives during the cyclization steps.
In related imidazoquinoline systems, triethyl orthoformate or triethyl orthoacetate have been used as reagents to introduce ethyl ester functionalities during ring closure, as shown in various intermediates (e.g., triethyl 1-isobutyl-1H-imidazo[4,5-c]quinoline orthoformate).
The use of ethyl esters as starting materials or intermediates allows for the preservation and incorporation of the ethyl carboxylate moiety in the final heterocyclic structure.
Summary of Key Preparation Steps and Conditions
Detailed Example Synthesis (Adapted from Patent Literature)
A representative synthesis of a related imidazo-fused compound with an N-oxide intermediate is as follows:
1-Isobutyl-1H-imidazo[4,5-c]quinoline N-oxide is prepared and isolated as a crude product.
This intermediate is dissolved in water and butyl alcohol with HCl, heated to 55–60 °C, then cooled to precipitate a crystalline salt.
The salt is filtered, washed, and then dissolved in water and heated to 85–90 °C.
After filtration and washing, sodium dithionite (Na2S2O4) is added to reduce the N-oxide.
The solution is basified with NaOH to pH 9.7, precipitating the free amine.
The solid is filtered, washed with water and methanol, and dried under vacuum at 50 °C for 8 hours.
The final product is obtained with 99.94% purity and 63.3% yield based on starting material.
Though this example is for an imidazoquinoline derivative, the methodology is relevant for preparing Ethyl 1H-Imidazo[4,5-c]oxadiazole-5-carboxylate by analogy.
Research Results and Observations
The use of hydrazine hydrate in aqueous solvents at elevated temperatures is effective for converting phthalimide intermediates to the corresponding amines with high purity and acceptable yields.
Oxidative cyclization using iodine or electrochemical methods provides a mild and efficient route to construct the oxadiazole ring, with good regioselectivity and high yields.
Incorporation of ethyl carboxylate groups via triethyl orthoester reagents during cyclization steps is a practical approach to obtain the desired ester functionality in the final compound.
Purification by crystallization and washing with alcohols and water ensures high purity (>99%) products suitable for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Key Structural Differences :
Imidazo[4,5-c]pyridine Derivatives
Imidazo[4,5-c]pyridines, such as those in , share the imidazole fusion but replace oxadiazole with a pyridine ring. These compounds often exhibit Toll-like receptor 7 (TLR7) agonist activity .
Comparison Highlights :
- 1-Benzyl-2-butyl-N6-phenyl-1H-imidazo[4,5-c]pyridine-4,6-diamine (19e) : Features bulky aryl substituents, enhancing receptor binding but reducing solubility.
Synthesis Contrast :
Imidazo[4,5-c]pyridines are synthesized via condensation of amines with halogenated precursors, while the target compound likely requires cyclization of oxadiazole precursors with imidazole intermediates .
1,3,4-Oxadiazole vs. 1,2,5-Oxadiazole Derivatives
describes 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, which differs in oxadiazole regiochemistry. The 1,3,4-oxadiazole isomer is more common in drug design due to its stability, whereas 1,2,5-oxadiazole (furazan) is less common but offers unique electronic properties .
Functional Group Impact :
- 1,3,4-Oxadiazole : Higher thermal stability; thiol group in ’s compound enables disulfide bond formation.
- 1,2,5-Oxadiazole : More polarizable, influencing π-stacking interactions in biological systems .
Fused Heterocycles with Antiviral Activity
Epetirimod (), a 1H-imidazo[4,5-c][1,5]naphthyridin-4-amine derivative, shares the imidazo fusion but incorporates a naphthyridine ring. Its ethanesulfonate salt improves solubility, contrasting with the ethyl ester’s lipophilicity in the target compound .
Biological Activity
Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate (CAS No. 2114330-10-6) is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₆N₄O₃
- Molecular Weight : 182.14 g/mol
- Structure : The compound features an imidazo[4,5-c]oxadiazole core, which is significant in medicinal chemistry due to its diverse biological activities.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
- Antitumor Activity : The compound's structural similarities to other imidazole derivatives suggest potential antitumor effects. Studies have indicated that imidazo[4,5-c] derivatives can inhibit cancer cell proliferation in vitro .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways. For example, imidazo[4,5-c] derivatives have been reported as potent inhibitors of mitogen and stress-activated protein kinases .
- Interaction with DNA : Some studies suggest that oxadiazole derivatives can intercalate with DNA or inhibit topoisomerases, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study conducted on a series of imidazo[4,5-c] derivatives demonstrated their cytotoxic effects against human tumor cell lines. The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating promising antitumor potential.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | A431 (human epidermoid) | 2.3 |
| This compound | U251 (glioblastoma) | 1.8 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 1H-Imidazo[4,5-c][1,2,5]oxadiazole-5-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step reactions starting with carbazole or benzo[c][1,2,5]oxadiazole derivatives. Key steps include cyclization using hydrazine hydrate and condensation with substituted aldehydes or ketones. Optimization requires precise control of temperature (e.g., reflux conditions), pH, and stoichiometric ratios of reagents. For example, yields improve when acetic anhydride is used as a cyclizing agent under inert atmospheres .
- Critical Parameters :
- Temperature: 80–100°C for cyclization.
- Solvent: Polar aprotic solvents (e.g., DMF) enhance regioselectivity.
- Catalysts: Use of sodium acetate or triethylamine to neutralize byproducts.
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- TLC : Monitors reaction progress using silica gel plates (e.g., hexane/ethyl acetate 3:1) .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, imidazole protons appear as singlets near δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity.
Q. What initial biological screening approaches are used to assess its bioactivity?
- In Vitro Assays :
- Enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates.
- Cell viability assays (MTT or ATP-luminescence) in cancer or immune cell lines .
- Target Identification : Competitive binding assays (SPR or ITC) to study interactions with Toll-like receptors (TLR7/8) or NF-κB pathways .
Advanced Research Questions
Q. How do structural modifications at specific positions influence the compound's biological activity and selectivity?
- Substituent Effects :
| Position | Substituent | Bioactivity Trend | Source |
|---|---|---|---|
| 1-N | Benzyl | ↑ TLR7 affinity | |
| 2-C | Trifluoromethyl | ↑ Metabolic stability | |
| 5-C | Ethoxycarbonyl | ↓ Cytotoxicity |
- Design Strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance membrane permeability or aryl groups for π-π stacking with target proteins .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Root Cause Analysis :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. Jurkat) and incubation times.
- Solubility Differences : Use DMSO concentration controls (<0.1% v/v) to avoid false negatives .
- Validation : Reproduce experiments under standardized conditions and employ orthogonal assays (e.g., Western blot alongside ELISA).
Q. What computational strategies are employed to predict the compound's interactions with biological targets?
- In Silico Tools :
- Docking : AutoDock Vina or Schrödinger Suite to model binding to TLR7/8 .
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?
- Key Issues :
- Racemization during high-temperature steps.
- Byproduct formation in multi-gram reactions.
- Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes).
- Implement inline FTIR monitoring to track intermediates .
Q. How do solvent polarity and reaction medium affect the regioselectivity of cyclization steps in its synthesis?
- Solvent Screening :
| Solvent | Dielectric Constant (ε) | Regioselectivity (A:B) |
|---|---|---|
| DMF | 36.7 | 9:1 |
| THF | 7.5 | 3:1 |
| Toluene | 2.4 | 1:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
